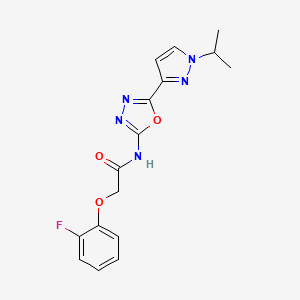![molecular formula C8H9BrN4 B2914910 2,5-Dimethyl-3-bromopyrazolo[1,5-a]pyrimidine-7-amine CAS No. 1780-68-3](/img/structure/B2914910.png)
2,5-Dimethyl-3-bromopyrazolo[1,5-a]pyrimidine-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-3-bromopyrazolo[1,5-a]pyrimidine-7-amine is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a large family of N-heterocyclic compounds . These compounds have significant impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A reproducible and scalable method has been developed for the synthesis of a series of 3,6-substituted pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The Suzuki–Miyaura cross-coupling using the Buchwald ligands to form C–C bond in the sterically hindered position 6 of 5,7-dimethyl-substituted pyrazolo[1,5-a]pyrimidine has been shown .Applications De Recherche Scientifique
Antitumor Activity
The pyrazolo[1,5-a]pyrimidine scaffold exhibits promising anticancer potential. Researchers have investigated its effects on tumor cells, aiming to develop novel drugs. By modifying the periphery of this core structure, scientists can enhance its bioactivity and selectivity against cancer cells .
Enzymatic Inhibition
The compound’s structure allows for versatile modifications at positions 2, 3, 5, 6, and 7. These modifications impact its interaction with enzymes, making it a valuable scaffold for designing enzyme inhibitors. Understanding its inhibitory activity against specific enzymes could lead to therapeutic breakthroughs .
Photophysical Properties
Pyrazolo[1,5-a]pyrimidines possess intriguing photophysical properties. Researchers explore their behavior under different conditions, including absorption and emission spectra. These properties make them attractive for applications in optoelectronic devices and materials science .
Organic Synthesis
The synthetic versatility of pyrazolo[1,5-a]pyrimidines allows for diverse functionalization. Scientists have developed various synthesis pathways, enabling the creation of structurally diverse derivatives. These compounds serve as building blocks in organic synthesis, facilitating the design of new molecules .
Combinatorial Library Design
Due to its rigid and planar structure, the pyrazolo[1,5-a]pyrimidine scaffold is ideal for combinatorial library design. Researchers can systematically modify its periphery to generate libraries of diverse compounds. These libraries are valuable for drug discovery and optimization .
Material Science Applications
Beyond medicinal chemistry, pyrazolo[1,5-a]pyrimidines have gained attention in material science. Their unique properties make them suitable for applications such as sensors, luminescent materials, and molecular switches. Researchers explore their behavior in different environments and matrices .
Mécanisme D'action
Target of Action
Derivatives of pyrazolo[1,5-a]pyrimidine have been investigated for their interactions with kinase insert domain receptor (kdr), also known as vascular endothelial growth factor receptor 2 . This receptor plays a crucial role in angiogenesis, the formation of new blood vessels, which is a critical process in the growth and spread of cancer cells.
Mode of Action
Pyrazolo[1,5-a]pyrimidine derivatives are known to interact with their targets through the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation of the target proteins, potentially altering their function.
Pharmacokinetics
The compound’s molecular weight (19703 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
Inhibition of kdr and the subsequent disruption of the vegf signaling pathway could potentially lead to the inhibition of angiogenesis , thereby preventing the growth and spread of cancer cells.
Orientations Futures
The future directions in the research and application of 2,5-Dimethyl-3-bromopyrazolo[1,5-a]pyrimidine-7-amine could involve further exploration of its potential as a selective inhibitor of AMP-activated protein kinase . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Propriétés
IUPAC Name |
3-bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN4/c1-4-3-6(10)13-8(11-4)7(9)5(2)12-13/h3H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLCBFAUDSFRDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-3-bromopyrazolo[1,5-a]pyrimidine-7-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate](/img/structure/B2914831.png)
![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2914834.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2914837.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2914838.png)
![3-(4-ethylphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2914839.png)
![N-(3-methoxypropyl)-6-[(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)thio]nicotinamide](/img/structure/B2914840.png)
![4-methoxy-N-[4-[4-[(4-methoxybenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2914843.png)
![[4-(Thian-4-yl)-1,4-diazepan-1-yl]-thiophen-2-ylmethanone](/img/structure/B2914844.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2914847.png)

![4-[2-(3-Oxo-piperazin-2-yl)-acetylamino]-benzoic acid ethyl ester](/img/structure/B2914850.png)